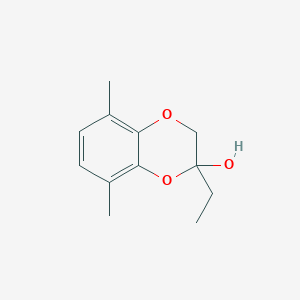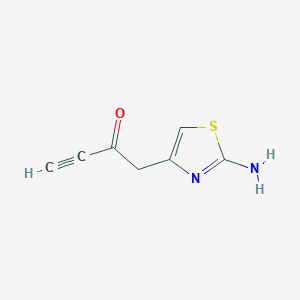![molecular formula C13H16FNO2 B13224820 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224820.png)
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring, an amino group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclobutane ring.
Attachment of the fluorophenyl group: This can be done through a , which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclobutane ring can provide structural stability and influence the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and bioactivity. The fluorine atom can influence the compound’s electronic properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
1-[2-amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c14-10-4-1-3-9(7-10)11(8-15)13(12(16)17)5-2-6-13/h1,3-4,7,11H,2,5-6,8,15H2,(H,16,17) |
InChI-Schlüssel |
PURLBGHDCQVUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(CN)C2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13224752.png)
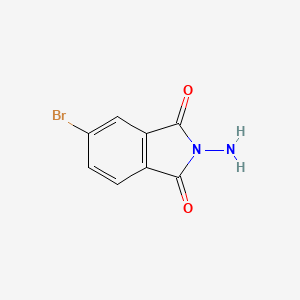
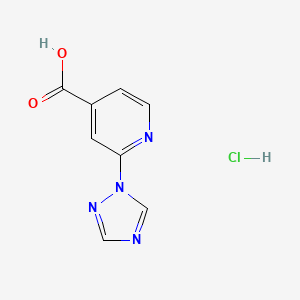
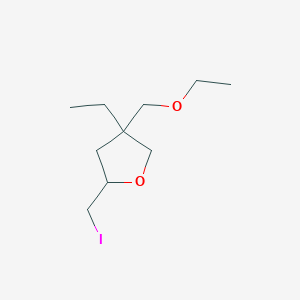
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)acetic acid](/img/structure/B13224789.png)
![N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13224796.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
![2-[1-(Aminomethyl)cyclopentyl]butan-2-OL](/img/structure/B13224814.png)

